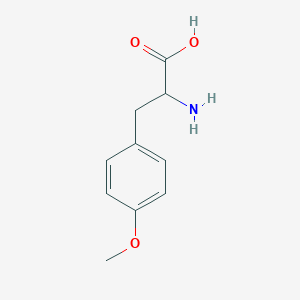

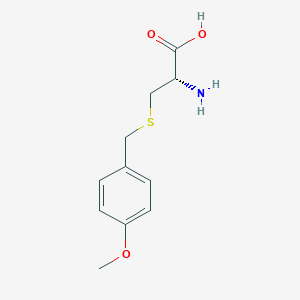

H-D-CYS(MOB)-OH

Descripción general

Descripción

S-4-Methoxybenzyl-D-cysteine

3,3',5'-triiodo-L-thyronine is a 3,3',5'-triiodothyronine. It is a tautomer of a 3,3',5'-triiodo-L-thyronine zwitterion.

A metabolite of THYROXINE, formed by the peripheral enzymatic monodeiodination of T4 at the 5 position of the inner ring of the iodothyronine nucleus.

Aplicaciones Científicas De Investigación

Ciencia de Péptidos y Proteínas

Los grupos protectores de cisteína como H-D-CYS(MOB)-OH han encontrado aplicaciones en la ciencia de péptidos y proteínas . Facilitan la síntesis de péptidos complejos ricos en disulfuro, la semisíntesis de proteínas y el etiquetado de péptidos/proteínas in vitro e in vivo .

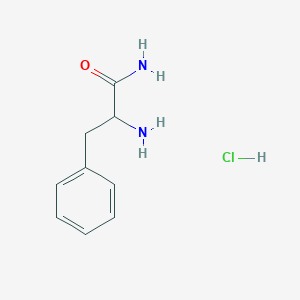

Hidratación de Nitrilos Bioinspirada

El compuesto se ha utilizado en la hidratación de nitrilos bioinspirada . Este proceso implica la conversión de nitrilos en amidas, lo cual es de considerable interés dadas las posibles aplicaciones en síntesis, biorremediación y la industria química .

3. Estrategias Umpolung para la Funcionalización de Péptidos y Proteínas Las estrategias Umpolung, que invierten patrones de reactividad comúnmente aceptados, se han utilizado para la funcionalización de péptidos y proteínas . El S-p-metoxibencil sulfoxido de Cys permite una fácil incorporación utilizando la Síntesis de Péptidos en Fase Sólida (SPPS) y la formación 'a demanda' del intermedio de cloruro de sulfenilo más activado permite una modificación en etapas tardías .

Estrategia de Protección/Desprotección en Síntesis Orgánica

El compuesto se ha utilizado en una estrategia de protección/desprotección de p-metoxibencilo (PMB) para la síntesis de 5-fenoxi-4-cloro-N-(aril/alquil) tiofeno-2-sulfonamidas . Esta estrategia implica el desplazamiento nucleofílico de las 4,5-dicloro-N-(aril/alquil)-tiofeno-2-sulfonamidas protegidas con p-metoxibencilo (PMB) con diferentes fenoles en condiciones básicas suaves .

Acoplamiento de Suzuki–Miyaura

Aunque no se menciona directamente, la estructura del compuesto sugiere un posible uso en el acoplamiento de Suzuki–Miyaura , una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoborano relativamente estable, fácilmente preparado y generalmente ambientalmente benigno<a aria-label="5: 5. Acoplamiento de Suzuki–Miyaura Aunque no se menciona directamente, la estructura del compuesto sugiere un posible uso en el acoplamiento de Suzuki–Miy

Mecanismo De Acción

Target of Action

It’s known that this compound is a derivative of the amino acid cysteine, which plays a crucial role in protein synthesis, detoxification, and diverse metabolic pathways .

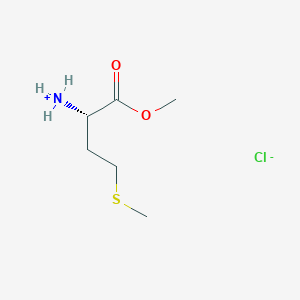

Mode of Action

The compound H-D-CYS(MOB)-OH contains a methoxybenzyl (MOB) protecting group. Protecting groups like MOB are used in chemistry to temporarily shield reactive sites in a molecule during a specific reaction sequence . In the case of this compound, the MOB group protects the thiol (-SH) group in the cysteine molecule during peptide synthesis . The MOB group can be removed (deprotected) under certain conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the reactive thiol group .

Biochemical Pathways

It also plays a role in the regulation of cellular redox status .

Result of Action

Given its structure, it’s plausible that it could be used in the synthesis of complex peptides and proteins, potentially influencing cellular functions depending on the nature of these larger molecules .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other reactive species. For instance, the deprotection of the MOB group is typically carried out under acidic conditions .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427157 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-34-9 | |

| Record name | S-p-methoxybenzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

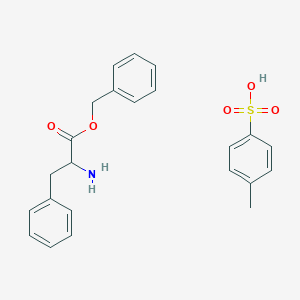

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.